N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

HSP90 binding affinity NMR spectroscopy

Unique pyrimidine-imidazole scaffold with confirmed, defined weak HSP90α binding (Kd ~19 μM). Ideal low-affinity reference control for HSP90 binding assays, enabling rational experimental design. Distinct 2-methylimidazole chemotype offers a lighter starting scaffold (MW 269.28) for kinase SAR optimization compared to piperidinyl analogs. Request a quote to commission de novo kinase profiling and secure a structurally defined variant for your screening panel.

Molecular Formula C14H12FN5
Molecular Weight 269.28 g/mol
CAS No. 2549002-79-9
Cat. No. B6443433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS2549002-79-9
Molecular FormulaC14H12FN5
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F
InChIInChI=1S/C14H12FN5/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,17,18,19)
InChIKeySIUQXKIKSBHDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549002-79-9) Procurement Baseline: Molecular Identity and Structural Context


N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549002-79-9) is a synthetic small molecule (C14H12FN5, MW 269.28 g/mol) that combines a pyrimidine core with a 2-methylimidazole and a 4-fluorophenyl substituent . It belongs to the broad class of heterocyclic compounds often explored as kinase inhibitors [1]. Although experimentally measured bioactivity data are extremely limited, preliminary binding evidence indicates a Kd of approximately 19 μM for human HSP90α [2], suggesting the compound interacts with certain protein targets but with relatively weak affinity. This baseline profile establishes the compound as a specialized research tool rather than an optimized drug candidate, and any procurement decision must be informed by its specific, albeit limited, measured properties.

Why Generic Substitution of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine Is Risk-Prone: Evidence Gaps in the Pyrimidine-Imidazole Amine Family


Compounds within the pyrimidine-imidazole amine family display extreme sensitivity to substituent variations, leading to large shifts in kinase selectivity and potency [1]. For example, in the patent series US 9,434,714, replacing the 2-methylimidazole with alternative heterocycles alters IC50 values by orders of magnitude against p70S6K and other kinases [2]. For N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549002-79-9), the only publicly available binding measurement is a Kd of ~19 μM for HSP90α [3], a target not covered by the comparator patent data. Without head-to-head biochemical profiling against close analogs such as 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine (SB220025) or N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine, generic substitution based on structural similarity alone creates a high risk of selecting a compound with uncharacterized target engagement, selectivity, and functional activity.

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: Measured Binding Affinity, Structural Descriptors, and Comparator Landscape


Measured HSP90α Binding Affinity: A Compound-Specific Anchor Point Lacking Direct Comparator Data

The only publicly available quantitative biochemical measurement for N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is its binding affinity for human HSP90α. The dissociation constant (Kd) was determined as 1.90E+4 nM (19 μM) via 2D 1H-15N chemical shift perturbation NMR [1]. No comparator data from the same assay exist for any structurally analogous compound. Consequently, this value serves as a baseline for the target compound but cannot support a differential potency claim relative to other pyrimidine-imidazole amines. The relatively weak affinity (micromolar range) indicates that this compound is a low-potency HSP90 binder, and users should not extrapolate kinase inhibition activity without confirmatory profiling.

HSP90 binding affinity NMR spectroscopy

Structural Differentiation: Substituent Pattern Comparison Against Closest Pyrimidine-Imidazole Analogs

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2549002-79-9) features a unique combination of a 2-methylimidazole at the pyrimidine 6-position and a 4-fluorophenylamine at the pyrimidine 4-position . The closest structurally characterized compound in the patent literature is SB220025 (CHEBI:82713; 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine), which differs in three key aspects: (i) the imidazole is substituted at the 5-position with the pyrimidine rather than the 1-position, (ii) the pyrimidine bears a 2-amine rather than a 4-amine, and (iii) the imidazole contains a piperidinyl group instead of a methyl group [1]. Another close relative is N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2640961-71-1), which lacks the 2-methyl substituent on the imidazole ring . These structural differences are known to alter kinase selectivity profiles in pyrimidine-imidazole series, as demonstrated in patent US 9,434,714 where minor substituent changes shift potency between p70S6K, CDK4, and FLT3 [2]. No direct biochemical comparison among these three compounds has been published.

cheminformatics structural comparison kinase inhibitor scaffold

Physicochemical Property Comparison: Molecular Descriptors Distinguishing CAS 2549002-79-9 from In-Class Compounds

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine possesses a molecular weight of 269.28 g/mol and a molecular formula of C14H12FN5 . In contrast, SB220025 has a molecular weight of 338.38 g/mol (C18H22FN5) and N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine has a molecular weight of 255.25 g/mol (C13H10FN5) [1]. The 2-methyl substituent on the imidazole ring increases lipophilicity and steric bulk relative to the des-methyl analog, while the absence of the piperidine moiety reduces molecular weight, hydrogen bond donor/acceptor count, and basicity compared to SB220025. These property differences can impact solubility, permeability, and off-target binding profiles, though no experimentally measured solubility or logD values for the target compound have been publicly disclosed.

physicochemical properties drug-likeness molecular descriptors

Application Scenarios for N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine Based on Current Evidence


Negative Control or Low-Potency Probe for HSP90α Binding Studies

The measured Kd of 19 μM for HSP90α [1] positions N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine as a potential low-affinity reference compound in HSP90 binding assays. Researchers requiring a weakly binding small molecule to establish assay sensitivity windows or to serve as a negative control in displacement experiments may find this compound useful. The availability of a defined Kd via NMR allows for rational experimental design, provided users independently verify the compound's identity and purity via HPLC or LC-MS.

Scaffold-Hopping Starting Point in Kinase Inhibitor Medicinal Chemistry

The compound's unique 2-methylimidazole-pyrimidine-4-fluorophenylamine architecture offers a distinct chemotype for kinase inhibitor optimization programs. Medicinal chemists seeking to explore structure-activity relationships beyond the piperidinyl-imidazole series exemplified by SB220025 [2] can use this compound as a starting scaffold. The lower molecular weight (269.28 vs. 338.38 g/mol for SB220025) provides additional room for chemical elaboration while maintaining drug-like properties. However, users must commission de novo kinase profiling, as no kinase inhibition data currently exist.

Selectivity Profiling Reference in Pyrimidine-Imidazole Amine Panel Screens

When building a panel of pyrimidine-imidazole amines for kinase selectivity screening, N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine represents a structurally defined variant that fills a gap between the des-methyl analog (CAS 2640961-71-1) and the piperidinyl-containing SB220025 [2]. Its inclusion in screening panels allows researchers to map the contribution of the 2-methyl substituent and the 4-fluorophenylamine geometry to selectivity fingerprints, provided that the panel is assayed under uniform conditions.

HSP90 Interactome Profiling with a Low-Affinity Chemical Probe

Given the confirmed HSP90α binding [1], this compound can be employed in chemical biology studies aimed at understanding HSP90 interactome dynamics under conditions of weak target engagement. Its micromolar affinity may be advantageous in experiments where potent HSP90 inhibitors cause excessive target saturation or cellular toxicity, allowing for the study of subtle conformational or interaction changes.

Quote Request

Request a Quote for N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.